molecular formula C14H30N2OSSi B15165890 Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]- CAS No. 184711-90-8

Thiourea, N-[2-(ethenyloxy)ethyl]-N'-[3-(triethylsilyl)propyl]-

Cat. No.: B15165890
CAS No.: 184711-90-8
M. Wt: 302.55 g/mol
InChI Key: VMDLGBCRUXGTKY-UHFFFAOYSA-N
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Description

Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure, resulting in the general formula SC(NH2)2.

Preparation Methods

The synthesis of thiourea derivatives typically involves the reaction of amines with carbon disulfide or isocyanates. For the compound , a common synthetic route includes the reaction of 2-(ethenyloxy)ethylamine with 3-(triethylsilyl)propyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the thiourea bond .

Industrial production methods for thiourea derivatives often involve large-scale reactions using similar principles but optimized for efficiency and yield. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mild temperatures, organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiourea derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. For example, its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby affecting neurotransmission .

Comparison with Similar Compounds

Thiourea, N-[2-(ethenyloxy)ethyl]-N’-[3-(triethylsilyl)propyl]- can be compared with other thiourea derivatives such as:

Properties

CAS No.

184711-90-8

Molecular Formula

C14H30N2OSSi

Molecular Weight

302.55 g/mol

IUPAC Name

1-(2-ethenoxyethyl)-3-(3-triethylsilylpropyl)thiourea

InChI

InChI=1S/C14H30N2OSSi/c1-5-17-12-11-16-14(18)15-10-9-13-19(6-2,7-3)8-4/h5H,1,6-13H2,2-4H3,(H2,15,16,18)

InChI Key

VMDLGBCRUXGTKY-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNC(=S)NCCOC=C

Origin of Product

United States

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